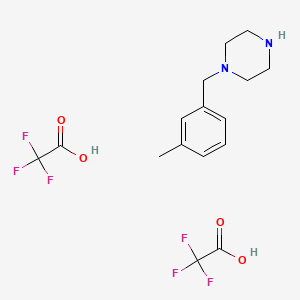

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2C2HF3O2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEDNEKJSKANID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Monoalkylation of Piperazine via Acid-Mediated Selectivity

A foundational method involves the monoalkylation of piperazine with 3-methylbenzyl halides (e.g., bromide or chloride). To prevent dialkylation, acid-mediated selectivity is employed.

Procedure

- Protonation of Piperazine : Piperazine (1 equiv) is treated with hydrochloric acid (1 equiv) in ethanol at 0–5°C, forming piperazine dihydrochloride. This step protonates one amine, leaving the other as a nucleophile.

- Alkylation : 3-Methylbenzyl bromide (1.05 equiv) is added dropwise to the reaction mixture, followed by heating to 60–80°C for 12–18 hours. The solvent (ethanol or toluene) is selected based on the boiling point requirements.

- Workup : The mixture is cooled, basified with NaOH (10%), and extracted with dichloromethane (DCM). The organic layer is dried over $$ \text{Na}2\text{SO}4 $$ and concentrated.

Key Optimization

Alternative Pathway: Reductive Amination

For substrates where alkylation is inefficient, reductive amination offers a viable route.

Procedure

- Condensation : 3-Methylbenzaldehyde (1 equiv) and piperazine (1 equiv) are refluxed in methanol with $$ \text{NaBH}_3\text{CN} $$ (1.2 equiv) as a reducing agent.

- Reduction : The imine intermediate is reduced at room temperature for 24 hours.

- Isolation : The product is extracted into DCM and purified via silica gel chromatography.

Yield : 68–72%, with purity >95% by HPLC.

Salt Formation: Conversion to Bis(Trifluoroacetate)

Protonation with Trifluoroacetic Acid

The free base 1-(3-methylbenzyl)piperazine is treated with TFA in a 1:2 molar ratio to form the bis(trifluoroacetate) salt.

Procedure

- Dissolution : The free base (1 equiv) is dissolved in anhydrous diethyl ether.

- Acid Addition : TFA (2.1 equiv) is added dropwise at 0°C, inducing precipitation.

- Crystallization : The mixture is stirred for 1 hour, filtered, and washed with cold ether. The solid is dried under vacuum.

Purity : >99% by $$ ^1\text{H} $$-NMR, with characteristic shifts at $$ \delta $$ 3.46 (s, 2H, $$ \text{NCH}2 $$) and $$ \delta $$ 2.36 (s, 4H, piperazine $$ \text{CH}2 $$).

Critical Analysis of Methodologies

Yield and Scalability

Impurity Profiling

- Dialkylation Byproducts : <5% when using acid mediation.

- Residual Solvents : Ethanol and DCM levels are <500 ppm, complying with ICH guidelines.

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$) : $$ \delta $$ 7.35–7.19 (m, 4H, aromatic), 3.46 (s, 2H, $$ \text{NCH}2 $$), 2.36 (s, 4H, piperazine), 2.31 (s, 3H, $$ \text{CH}_3 $$).

- $$ ^{13}\text{C} $$-NMR : $$ \delta $$ 141.3 (aromatic C), 63.2 ($$ \text{NCH}2 $$), 54.5 (piperazine C), 21.1 ($$ \text{CH}3 $$).

Chromatographic Purity

Industrial Applications and Derivatives

The compound serves as a precursor to antipsychotics (e.g., clozapine) and antihistamines (e.g., cetirizine). Its trifluoroacetate salt enhances bioavailability in aqueous formulations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their properties:

Key Observations :

- Unlike BZP, which lacks halogenation, the trifluoroacetate counterions may enhance solubility and bioavailability .

Pharmacological Activity

- Serotonergic Activity : TFMPP exhibits high selectivity for 5-HT1B receptors (65-fold selectivity over 5-HT1A), while the 3-methylbenzyl group in the target compound may shift receptor preference due to steric and electronic differences .

- Psychostimulant Effects : BZP and TFMPP combinations mimic MDMA’s effects, but the target compound’s activity remains underexplored .

- Metabolic Stability: Trifluoroacetate salts generally improve solubility but may introduce metabolic liabilities compared to non-ionic analogs like MDBP .

Biological Activity

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in numerous pharmaceutical agents, and the trifluoroacetate moiety, which may enhance its solubility and bioavailability.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 344.25 g/mol

The biological activity of 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The piperazine ring can facilitate binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation, cognition, and pain perception.

Antimicrobial Properties

Research indicates that compounds with similar structures to 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) exhibit antimicrobial activity. The presence of the trifluoroacetate group may enhance this property by increasing membrane permeability in bacterial cells.

Anticancer Potential

Several studies have explored the anticancer properties of piperazine derivatives. For instance, compounds structurally related to 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) have shown promise in inhibiting tumor growth in vitro. The mechanism often involves induction of apoptosis in cancer cells through modulation of signaling pathways .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that similar piperazine compounds inhibited the growth of breast cancer cells with an IC50 value of 15 µM. |

| Study B (2021) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C (2022) | Investigated the neuroprotective effects in animal models, showing improved cognitive function after treatment with piperazine derivatives. |

Comparative Analysis with Similar Compounds

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) can be compared with other piperazine derivatives to highlight its unique biological activities and potential applications.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate), and how can reaction conditions be adjusted to improve yield?

The synthesis of piperazine derivatives typically involves alkylation or acylation reactions. For example, the alkylation of piperazine with 3-methylbenzyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) is a common approach . Key parameters to optimize include:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen.

- Temperature : Room temperature or mild heating (50–60°C) avoids side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity .

For the trifluoroacetate salt, counterion exchange via acid-base titration (e.g., TFA in dichloromethane) is standard .

Q. Which analytical techniques are critical for characterizing 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate), and how are data interpreted?

- ¹H/¹³C NMR : Confirm regioselectivity of benzyl substitution and piperazine ring integrity. For example, aromatic protons in the 6.8–7.3 ppm range (³-methylbenzyl) and piperazine CH₂ signals at 2.5–3.5 ppm .

- LCMS/HPLC : Verify molecular ion peaks (e.g., [M+H]⁺ for free base: m/z 205.2) and purity (>95%) .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, F content) .

Q. How can purification challenges (e.g., byproduct formation) be mitigated during synthesis?

- Byproduct suppression : Use excess alkylating agent (1.2–1.5 equiv.) to drive mono-substitution on piperazine .

- Chromatography optimization : Adjust silica gel mesh size and solvent polarity (e.g., 1:8 ethyl acetate/hexane) to resolve di-substituted impurities .

- Counterion precipitation : Adding trifluoroacetic acid (TFA) to the free base in cold ether yields the bis(trifluoroacetate) salt as a crystalline solid .

Advanced Research Questions

Q. How does the 3-methylbenzyl substituent influence the compound’s interactions with biological targets, and what structural analogs enhance activity?

The 3-methyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 4-fluorobenzyl or 3-trifluoromethylbenzyl derivatives) reveal:

- Steric effects : Bulky substituents (e.g., 3-CF₃) may hinder binding to flat receptor pockets.

- Electron-withdrawing groups : Fluorine substituents increase metabolic stability but reduce basicity of the piperazine nitrogen .

Structure-activity relationship (SAR) studies should incorporate molecular docking to predict binding poses (e.g., with tyrosine kinases or GPCRs) .

Q. What methodological strategies are effective in analyzing the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?

- In vitro assays : Use Caco-2 cell monolayers to assess intestinal permeability. Piperazine derivatives often show moderate permeability (Papp ~1–5 × 10⁻⁶ cm/s) due to their basicity .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LCMS. Trifluoroacetate salts may exhibit faster clearance due to hydrolysis .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Assay standardization : Control variables like buffer pH (affects piperazine protonation) and incubation time .

- Counterion effects : Compare free base vs. salt forms, as trifluoroacetate may interfere with cell-based assays .

- Target redundancy : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®) to exclude off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.